molecular formula C14H11Br2N3O2S B11690805 N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide

N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide

Cat. No.: B11690805
M. Wt: 445.1 g/mol
InChI Key: BCELYSHNXIMQDN-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of brominated phenyl, hydroxyl, and pyridinylsulfanyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 2-(pyridin-2-ylsulfanyl)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like alkyl halides or aryl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atoms could result in various alkylated or arylated derivatives .

Scientific Research Applications

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide stands out due to its unique combination of brominated phenyl, hydroxyl, and pyridinylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H11Br2N3O2S

Molecular Weight

445.1 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C14H11Br2N3O2S/c15-10-5-9(6-11(16)14(10)21)7-18-19-12(20)8-22-13-3-1-2-4-17-13/h1-7,21H,8H2,(H,19,20)/b18-7+

InChI Key

BCELYSHNXIMQDN-CNHKJKLMSA-N

Isomeric SMILES

C1=CC=NC(=C1)SCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.